1-(6-Bromopyridin-2-yl)ethanol 1-(6-Bromopyridin-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 139163-56-7
VCID: VC21286484
InChI: InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3
SMILES: CC(C1=NC(=CC=C1)Br)O
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol

1-(6-Bromopyridin-2-yl)ethanol

CAS No.: 139163-56-7

Cat. No.: VC21286484

Molecular Formula: C7H8BrNO

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromopyridin-2-yl)ethanol - 139163-56-7

Specification

CAS No. 139163-56-7
Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
IUPAC Name 1-(6-bromopyridin-2-yl)ethanol
Standard InChI InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3
Standard InChI Key WOLKOZYBCJFJCM-UHFFFAOYSA-N
SMILES CC(C1=NC(=CC=C1)Br)O
Canonical SMILES CC(C1=NC(=CC=C1)Br)O

Introduction

Chemical Identity and Structural Characteristics

1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7) is an organic compound with molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . The compound consists of a pyridine ring with a bromine substituent at position 6 and a hydroxylated ethyl group (ethanol) at position 2. Its structure can be represented by several systematic names and identifiers, reflecting its chemical architecture and functional groups.

The compound exists in both racemic and enantiomerically pure forms, with the (S)-enantiomer (CAS: 10910574) having specific stereochemical properties that may be relevant for certain applications . The presence of the pyridine nitrogen, hydroxyl group, and bromine atom creates a molecule with multiple reactive sites that can participate in various chemical transformations.

Chemical Identifiers and Nomenclature

Table 1: Chemical Identifiers for 1-(6-Bromopyridin-2-yl)ethanol

Identifier TypeInformation
Common Name1-(6-Bromopyridin-2-yl)ethanol
CAS Number139163-56-7
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
IUPAC Name1-(6-bromopyridin-2-yl)ethanol
InChIInChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3
InChI KeyWOLKOZYBCJFJCM-UHFFFAOYSA-N
SMILES NotationCC(C1=NC(=CC=C1)Br)O
MDL NumberMFCD12198456
PubChem CID11063479

Source:

Common Synonyms

The compound is also known by several synonyms in scientific literature and commercial catalogs:

  • 1-(6-Bromo-2-pyridinyl)ethanol

  • 1-(6-bromopyridin-2-yl)ethan-1-ol

  • 2-Pyridinemethanol, 6-bromo-α-methyl-, (±)-

  • 6-Bromo-α-methyl-2-pyridinemethanol

Physical and Chemical Properties

1-(6-Bromopyridin-2-yl)ethanol possesses distinct physical and chemical properties that determine its behavior in various conditions and reactions. The compound generally appears as a colorless to light yellow liquid or solid, depending on temperature and purity . Its physical properties make it suitable for various chemical applications while influencing its handling and storage requirements.

Physical Properties

Table 2: Physical Properties of 1-(6-Bromopyridin-2-yl)ethanol

PropertyValueNote
Physical StateColorless to light yellow (liquid/solid)At room temperature
Density1.555±0.06 g/cm³Predicted value
Boiling Point281.8±25.0 °CPredicted value
Flash Point124.2±23.2 °CPredicted value
Refractive Index1.578Predicted value
Topological Polar Surface Area (TPSA)33.12 ŲCalculated value
XLogP31.4Calculated partition coefficient

Source:

Chemical Properties

The chemical reactivity of 1-(6-Bromopyridin-2-yl)ethanol is influenced by several functional groups within its structure. The compound has a predicted pKa value of 13.16±0.20, indicating the weak acidity of its hydroxyl group . The bromine at position 6 of the pyridine ring serves as a good leaving group, making the compound useful in nucleophilic substitution and metal-catalyzed coupling reactions.

The hydroxyl group can participate in oxidation reactions, forming the corresponding ketone derivative, or in reactions with various reagents to form ethers, esters, or other functionalized derivatives. The pyridine nitrogen acts as a weak base and can coordinate with metals or participate in protonation reactions in acidic conditions.

Synthesis Methods

Several synthetic routes can be employed to prepare 1-(6-Bromopyridin-2-yl)ethanol, with the most common approach involving the reduction of the corresponding ketone, 1-(6-bromopyridin-2-yl)ethan-1-one.

Reduction of 1-(6-Bromopyridin-2-yl)ethan-1-one

Based on the synthesis of similar compounds, such as 1-(6-bromopyridin-3-yl)ethanol, the target compound can be prepared by reducing 1-(6-bromopyridin-2-yl)ethan-1-one using sodium borohydride in ethanol . This reduction method typically proceeds as follows:

  • A solution of 1-(6-bromopyridin-2-yl)ethan-1-one in ethanol is prepared.

  • Sodium borohydride is added slowly to the solution, typically at room temperature.

  • The reaction mixture is stirred for a specific time period (typically 30 minutes to 2 hours).

  • After completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and the solvent is evaporated to obtain the crude product.

  • Further purification may be performed by chromatography or recrystallization techniques.

This method typically provides high yields of the desired alcohol, with reported yields of similar compounds reaching over 95% .

Alternative Synthetic Approaches

Other potential synthetic routes may include:

  • Grignard reaction of 6-bromopyridine-2-carbaldehyde with methylmagnesium bromide

  • Nucleophilic addition of methyllithium to 6-bromopyridine-2-carbaldehyde

  • Selective reduction of higher functionalized precursors containing the 6-bromopyridin-2-yl group

The specific synthetic approach chosen would depend on the availability of starting materials, desired scale, and specific requirements for purity or stereochemical control.

Applications and Uses

1-(6-Bromopyridin-2-yl)ethanol serves as a valuable intermediate in organic synthesis and has potential applications in pharmaceutical development, material science, and as a building block for more complex structures.

Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The presence of the bromine atom allows for various metal-catalyzed coupling reactions (such as Suzuki, Stille, or Negishi couplings) to introduce new carbon-carbon bonds.

The hydroxyl group provides a handle for further functionalization, including:

  • Oxidation to the corresponding ketone

  • Conversion to leaving groups (mesylates, tosylates) for nucleophilic substitution

  • Formation of ethers and esters

  • Dehydration to form alkenes

Research Applications

In chemical research, 1-(6-Bromopyridin-2-yl)ethanol may serve as:

  • A model compound for studying reaction mechanisms

  • A precursor for heterocyclic compound libraries

  • A chiral auxiliary or building block for asymmetric synthesis (particularly the enantiomerically pure forms)

  • A ligand precursor for coordination chemistry and catalysis

Classification CategoryDetails
Hazard SymbolsXn - Harmful; GHS07
Signal WordWarning
Hazard ClassificationAcute toxicity - Category 4, Oral; Eye irritation, Category 2
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P264 - Wash thoroughly after handling
P270 - Do not eat, drink or smoke when using this product
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Risk CodesR22 - Harmful if swallowed
R36 - Irritating to the eyes
WGK Germany3 (Severe hazard to waters)

Source:

SupplierProduct SpecificationsCatalog Information
American ElementsResearch gradeCAS: 139163-56-7
MSE SuppliesPurity: ≥97.0% (HPLC)
Appearance: Colorless to light yellow (Liquid)
Pack Size: 5g, 10g
SKU: CM8938, CM8939
Sigma-Aldrich (Merck)Purity: 95%
Storage Temp: Refrigerated
Physical Form: Solid or liquid
Product Number: SY3H315B0F1F
ChemScenePurity: 97%
Storage: 4°C
Shipping: Room temperature
Cat. No.: CS-0018935

Related Compounds and Derivatives

Several structurally related compounds share similar chemical features with 1-(6-Bromopyridin-2-yl)ethanol:

Structural Analogs

  • 1-(6-Bromopyridin-3-yl)ethanol (CAS: 139042-62-9): A positional isomer with the ethanol group at position 3 rather than position 2 .

  • 2-(6-Bromopyridin-2-yl)ethanol (CAS: 955370-07-7): A homolog with an additional methylene group in the side chain .

  • 1-(3-Bromopyridin-2-yl)ethanol (CAS: 1383734-83-5): An isomer with the bromine atom at position 3 rather than position 6.

  • 1-(6-Ethynylpyridin-2-yl)ethanone: A related compound where the bromine is replaced by an ethynyl group .

These related compounds often share similar synthetic approaches and may exhibit comparable reactivity patterns, though with distinctive biological and physicochemical properties based on their specific structural features.

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